Tyramine

Catalog No.
S598906
CAS No.
51-67-2
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyramine

CAS Number

51-67-2

Product Name

Tyramine

IUPAC Name

4-(2-aminoethyl)phenol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2

InChI Key

DZGWFCGJZKJUFP-UHFFFAOYSA-N

SMILES

Array

solubility

SOL IN WATER /TYRAMINE HYDROCHLORIDE/
1 G DISSOLVES IN 10 ML BOILING ALCOHOL
SPARINGLY SOL IN BENZENE, XYLENE
Slightly soluble in water, benzene; soluble in ethanol, xylene
Water solubility = 10.4E+3 mg/L @ 15 °C
10.4 mg/mL at 15 °C
Soluble in water
Soluble (in ethanol)

Synonyms

4-(2-Aminoethyl)phenol Hydrochloride; 2-(4-Hydroxyphenyl)ethylamine; 2-(4’-Hydroxyphenyl)ethylamine; 2-(p-Hydroxyphenyl)ethylamine; 4-(2-Aminoethyl)phenol; 4-Hydroxy-β-phenylethylamine; 4-Hydroxyphenethylamine; 4-Hydroxyphenylethylamine; 4-Hydroxyben

Canonical SMILES

C1=CC(=CC=C1CCN)O

The exact mass of the compound Tyramine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.4 mg/ml at 15 °c1 g dissolves in 10 ml boiling alcoholsparingly sol in benzene, xyleneslightly soluble in water, benzene; soluble in ethanol, xylenewater solubility = 10.4e+3 mg/l @ 15 °c10.4 mg/ml at 15 °csoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249188. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Tyramine (4-hydroxyphenethylamine) is a naturally occurring monoamine compound derived from the amino acid tyrosine. It functions as a neuromodulator and is a well-established agonist for the trace amine-associated receptor 1 (TAAR1). Beyond its biological role, Tyramine serves as a critical precursor and building block in the synthesis of pharmaceuticals, such as isoquinoline alkaloids, and functional materials like hydrogels and polymers. Its dual utility in both biological research and chemical synthesis makes the choice between its free base form, its salts, and its structural analogs a key procurement decision.

Substituting Tyramine free base (CAS 51-67-2) with its hydrochloride salt or with close structural analogs like phenethylamine or octopamine can lead to critical failures in experimental reproducibility and synthesis outcomes. A change in salt form directly alters aqueous solubility, dissolution rate, and thermal stability, impacting formulation and handling. Furthermore, minor structural modifications, such as the absence of the para-hydroxyl group (phenethylamine) or the addition of a beta-hydroxyl group (octopamine), result in multi-fold differences in receptor binding affinity and potency at key targets like TAAR1. These differences are not trivial; they fundamentally change the compound's performance in both biological assays and as a reactive chemical intermediate, making precise selection essential for achieving desired results.

Superior Aqueous Solubility of Hydrochloride Salt for Formulation

For applications requiring aqueous stock solutions or formulations, Tyramine hydrochloride is substantially more soluble than the free base form (CAS 51-67-2). While the free base is only slightly soluble in water (10.4 mg/mL at 15°C), datasheets for the hydrochloride salt consistently list it as readily soluble, with one supplier specifying solubility of at least 50 mg/mL in water.

Evidence DimensionAqueous Solubility
Target Compound Data10.4 mg/mL (at 15°C) for Tyramine free base
Comparator Or BaselineTyramine Hydrochloride: Soluble, reported at ≥50 mg/mL
Quantified DifferenceApproximately 5-fold or greater solubility for the HCl salt
ConditionsAqueous solution, specified temperatures where available.

This solubility difference is critical for preparing concentrated stock solutions for biological assays, avoiding organic solvents, and developing aqueous-based formulations.

Higher Potency at TAAR1 Receptor Than Key Structural Analogs

In functional assays measuring cAMP production in HEK293 cells expressing rat TAAR1, Tyramine is a more potent agonist than its close structural analogs phenethylamine and octopamine. Tyramine exhibited an EC50 of 69 nM, making it over 3 times more potent than phenethylamine (EC50 = 240 nM) and significantly more potent than octopamine, which has an EC50 in the micromolar range (2–10 µM).

Evidence DimensionReceptor Agonist Potency (EC50)
Target Compound Data69 nM (for Tyramine)
Comparator Or BaselinePhenethylamine: 240 nM; Octopamine: >2000 nM
Quantified Difference3.5x more potent than Phenethylamine; >29x more potent than Octopamine
ConditionscAMP production assay in HEK293 cells expressing rat TAAR1.

For researchers studying TAAR1 signaling, selecting Tyramine allows for the use of lower, more specific concentrations, reducing the risk of off-target effects compared to less potent analogs.

Essential Phenolic Hydroxyl Group for Synthetic Derivatization

The para-hydroxyl group of Tyramine is a critical functional handle for further chemical modification, a feature absent in its analog phenethylamine. This phenolic group enables specific reactions such as electrophilic aromatic substitution (e.g., Mannich reactions for attaching complex side chains) and serves as a key interaction point in crystal engineering to form co-crystals with active pharmaceutical ingredients (APIs), which can enhance properties like solubility. This makes Tyramine a superior and more versatile starting material for building complex molecular scaffolds compared to phenethylamine.

Evidence DimensionSynthetic Handle Availability
Target Compound DataPresence of a reactive para-hydroxyl group
Comparator Or BaselinePhenethylamine: Lacks the hydroxyl group
Quantified DifferenceQualitative difference enabling specific reaction classes (e.g., O-alkylation, electrophilic aromatic substitution ortho to the -OH).
ConditionsOrganic synthesis, medicinal chemistry, crystal engineering.

For synthetic chemists, the hydroxyl group provides a specific site for derivatization that is essential for building target molecules, a capability that phenethylamine lacks.

High-Potency Probing of TAAR1 Receptor Function

For neuropharmacological studies requiring potent and selective activation of TAAR1, Tyramine is the preferred compound over analogs like phenethylamine or octopamine. Its sub-micromolar potency allows for more precise dose-response studies and reduces the likelihood of confounding off-target effects at higher concentrations.

Precursor for Isoquinoline Alkaloids and Complex Pharmaceutical Scaffolds

In medicinal chemistry, Tyramine is a key starting material for the synthesis of complex molecules like (−)-mesembrine and (−)-galanthamine. Its phenolic hydroxyl group is essential for building the required molecular architecture, making it a non-substitutable precursor where phenethylamine would be unsuitable.

Development of Functional Biomaterials and Hydrogels

Tyramine is widely used to prepare functionalized hydrogels for biomedical applications. The reactivity of its phenolic group is leveraged to cross-link polymer chains, creating materials with specific properties for tissue engineering and drug delivery. This application relies on the unique chemistry of the tyramine molecule.

Substrate for Enzymatic Assays

Tyramine serves as a standard substrate for assays measuring the activity of enzymes like dopamine β-hydroxylase (DBH) and various peroxidases. Its specific structure allows for reliable and reproducible enzymatic conversion, making it a benchmark material for these diagnostic and research assays.

Physical Description

Solid
Colourless to yellow solid; Sweet meaty aroma

Color/Form

CRYSTALS FROM BENZENE OR ALCOHOL
PLATES OR NEEDLES FROM BENZENE, NEEDLES FROM WATER

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

137.084063974 Da

Monoisotopic Mass

137.084063974 Da

Boiling Point

166 °C @ 2 MM HG

Heavy Atom Count

10

LogP

Log Kow = 0.72

Appearance

Powder

Melting Point

164-165 °C
MP: 269 °C /TYRAMINE HYDROCHLORIDE/
164 - 165 °C

UNII

X8ZC7V0OX3

Related CAS

71495-67-5

GHS Hazard Statements

Aggregated GHS information provided by 138 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 92 of 138 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 46 of 138 companies with hazard statement code(s):;
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Adrenergic alpha-Agonists; Adrenergic Agents; Adrenergic Uptake Inhibitors; Sympathomimetics
/TYRAMINE WAS/...FORMERLY /USED/ AS HYPOTENSIVE, OXYTOCIC.
...HAS BEEN USED @ 2% CONCN IN MYDRIATIC EYEDROPS. THIS HAS BEEN SAID TO REDUCE INTRAOCULAR PRESSURE...IN SOME PATIENTS WITH OPEN-ANGLE GLAUCOMA.

MeSH Pharmacological Classification

Sympathomimetics

Mechanism of Action

... Findings indicate that tyramine acts presynaptically to cause a release of endogenous norepinephrine from the nerve, which in turn acts on postjunctional receptors.

Pictograms

Irritant

Irritant

Other CAS

51-67-2

Absorption Distribution and Excretion

96% OF (14)C WAS EXCRETED IN 24-HR URINE OF RATS GIVEN IP DOSE OF...(14)C TYRAMINE. 67% WAS EXCRETED IN 3 HR, BUT THIS AMT WAS MARKEDLY REDUCED IF RATS WERE PRETREATED WITH MONOAMINE OXIDASE INHIBITOR. /HUMANS/...EXCRETED 58% OF (14)C IN 24-HR URINE FOLLOWING IV DOSE...
WHEN TYRAMINE...WAS INJECTED INTO RATS, MAJOR URINARY METABOLITE WAS FREE P-HYDROXYPHENYLACETIC ACID...(77% OF THAT PROPORTION OF DOSE EXCRETED IN URINE)...
.../TYRAMINE IS/ POORLY ABSORBED FROM BOWEL, BUT.../IS/ READILY ABSORBED FROM SC INJECTION. .../IT/ MAY BE ABSORBED TO A GREATER OR LESS EXTENT FROM NASAL MUCOSA.
(14)C-LABELED TYRAMINE BOUND TO PLASMA PROTEINS OF RABBITS IN DOSE- & TIME OF INCUBATION-RELATED MANNER. MAX BINDING CAPACITY EST AS 70.2 UG/G. AFFINITY FOR PLASMA PROTEINS MUCH LOWER THAN THAT OF NORADRENALINE.

Metabolism Metabolites

THERE HAVE BEEN SEVERAL...METABOLIC STUDIES OF TYRAMINE IN MAMMALS, & TRACERS HAVE BEEN USED. ...SMALL AMT OF P-HYDROXYMANDELIC ACID, VANILMANDELIC ACID, & HOMOVANILLIC ACID /HAVE BEEN INDENTIFIED/.
WHEN TYRAMINE...WAS INJECTED INTO RATS, MAJOR URINARY METABOLITE WAS FREE P-HYDROXYPHENYLACETIC ACID...
...TYRAMINE...PRESENT IN CHEESE AND IN YEAST EXTRACT...IS NORMALLY DETOXICATED BY MONOAMINE OXIDASE, PRESENT IN INTESTINE AND LIVER, TO YIELD PARA-HYDROXYPHENYLETHANOL, PARA-HYDROXYPHENYLACETIC ACID AND ITS GLYCINE CONJUGATE, PARA-HYDROXYPHENACETURIC ACID, AND...N-ACETYLTYRAMINE.
WHEN HUMAN/S/...TREATED WITH (14)C-TYRAMINE.../URINARY METABOLITE/ P-HYDROXYPHENYLACETALDEHYDE...CONTRIBUTED LESS THAN 0.5%.
For more Metabolism/Metabolites (Complete) data for TYRAMINE (6 total), please visit the HSDB record page.
Tyramine has known human metabolites that include Dopamine and Tyramine glucuronide.
Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Associated Chemicals

Tyramine hydrochloride;60-19-5

Wikipedia

Tyramine

Drug Warnings

...PREPARATIONS HAVE NOT CAUSED DEATH, BUT...THERAPEUTIC USE PRODUCES SIDE ACTIONS WHICH ARE OFTEN UNPLEASANT. /TYRAMINE HYDROCHLORIDE/
NO ADVERSE EFFECTS ON THE EYE APPEAR TO HAVE BEEN REPORTED, BUT PRESUMABLY ANGLE-CLOSURE GLAUCOMA COULD BE INDUCED BY MYDRIASIS IN EYES HAVING PATHOLOGICALLY NARROW ANGLES & SHALLOW ANTERIOR CHAMBERS.
AVG MEAL OF NATURAL OR AGED CHEESES CONTAINS ENOUGH TYRAMINE TO PROVOKE MARKED RISE IN BLOOD PRESSURE & OTHER CARDIOVASCULAR CHANGES. ... OTHER FOODS IMPLICATED...SNAILS...YEAST, LARGE QUANTITIES OF COFFEE, CITRUS FRUITS, CANNED FIGS, BROAD BEANS... PT BEING TREATED WITH MAO INHIBITOR...GIVEN LIST OF FOODS TO BE AVOIDED...
Consumption of foods containing more than 10 g of tyramine (eg, aged cheeses, yeast products) together with monoamine oxidase (MAO) inhibitor drugs may lead to serious hypertensive reactions.

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Decarboxylation of tyrosine

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY OF BASIC DRUGS /ONE OF THE DRUGS INCL IS TYRAMINE/ ON SILICA GEL G.
SPECTROFLUOROMETRY AND TLC WERE USED FOR THE DETERMINATION AND IDENTIFICATION OF TYRAMINE IN WINE.
PROCEDURES ARE GIVEN FOR HIGH-PERFORMANCE ION-PAIR CHROMATOGRAPHY OF ORGANIC AMMONIUM COMPOUNDS.
A MACROPOROUS POLYMER IS USED FOR LIQUID CHROMATOGRAPHY OF ALKALOIDS, AMPHETAMINES AND HETEROCYCLIC NITROGEN BASES.
For more Analytic Laboratory Methods (Complete) data for TYRAMINE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

GLC RETENTION INDEXES OF 296 NONDRUG SUBSTANCES ON SE-30 OR OV-1 LIKELY TO BE ENCOUNTERED IN TOXICOLOGICAL ANALYSES ARE PRESENTED.
OVER 60 DIFFERENT AMPHETAMINE-RELATED AMINES WERE ANALYZED BY EMIT (ENZYME MULTIPLIED IMMUNOASSAY TECHNIQUE) AT SEVERAL DIFFERENT CONCENTRATIONS.
AN ATTEMPT IS MADE TO RELATE STRUCTURAL DIFFERENCES TO THE AFFINITY OF AMPHETAMINE-RELATED COMPOUNDS WITH THE RIA AMPHETAMINE ANTIBODY.

Interactions

ANTIBACTERIAL ACTION OF FURAZOLIDONE IS ACCOMPANIED BY PROGRESSIVE & GENERALIZED INHIBITION OF MONOAMINE OXIDASE... TYRAMINE HAS...BEEN REPORTED TO INTERACT WITH FURAZOLIDONE...
PHENYLPROPANOLAMINE & OTHER INDIRECT-ACTING SYMPATHOMIMETIC AMINES (EG, TYRAMINE) PRODUCE HYPERTENSIVE CRISIS & RELATED SYMPTOMS IN SOME INDIVIDUALS CURRENTLY RECEIVING OR PREVIOUSLY BEING TREATED WITH TRANYLCYPROMINE OR OTHER MONOAMINE OXIDASE INHIBITORS /SUCH AS ISOCARBOXAZID, PARGYLINE & PHENELZINE/. ...MAY BE FATAL.
ALTHOUGH SELECTIVE MONOAMINE OXIDASE INHIBITOR (-)-DEPRENYL SUBSTANTIALLY INHIBITS TYRAMINE (I)-OXIDIZING ABILITY IN PIG, IV TYRAMINE CHALLENGE AFTER PRETREATMENT WITH THIS DRUG FAILED TO PRODUCE PRESSOR RESPONSE ("CHEESE EFFECT") ASSOC WITH OTHER IRREVERSIBLE MAO INHIBITORS.
PRETREATMENT OF THYROIDECTOMIZED RATS WITH T3 & RESERPINE ABOLISHED TYRAMINE INDUCED HYPOTENSIVE ACTION. PRETREATMENT WITH PHENOXYBENZAMINE INHIBITED ACTION IN INTACT RAT AS WELL, WHEREAS CYPROHEPTADINE INCR ACTION IN THYROIDECTOMIZED RAT BUT NOT IN INTACT RATS
For more Interactions (Complete) data for TYRAMINE (11 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Trace Amine-Associated Receptor 1 Regulates Central Effects of Monoamine Oxidase Inhibitors: Involvement of Tyramine and Glutamate

Sophie Gautron
PMID: 34140118   DOI: 10.1016/j.biopsych.2021.04.021

Abstract




Direct minimally invasive enzymatic determination of tyramine in cheese using digital imaging

Sofía Oliver, Susana de Marcos, Isabel Sanz-Vicente, Vicente Cebolla, Javier Galbán
PMID: 33992221   DOI: 10.1016/j.aca.2021.338489

Abstract

An enzymatic method for the direct (without pretreatment) minimally invasive tyramine determination in cheese is proposed. Colorimetric test strips containing tyramine oxidase (TAO), peroxidase and 3,3',5,5'-tetramethylbenzidine (Q-TAO), allow tyramine determination through the RGB chromatic coordinates of the observed blue colour (LOD = 2.6·10
M, LOQ = 8.7·10
M, RSD% (n = 5; 1.8·10
M) = 3.2%). The strips are inserted in the sample for 2 min and then the RGB coordinates are measured using a smartphone. Previously, these Q-TAO strips have been also optimized for tyramine determination in cheese extract. To do that, a spectrophotometric method in solution for tyramine determination in cheese extracts has been developed, which included an in-depth study of the indicating reaction; this study has allowed to gain new information about the spectroscopic properties of different TMB species and, which it is more important, to detect cross-reactions between TAO and TMB species. A mathematical model has also been developed which relate the RGB signals obtained with the tyramine concentrations, the instrumental characteristics of the smartphone and the spectroscopic properties of the absorbing product of the enzymatic reaction.


Prediction of Viscoelastic Properties of Enzymatically Crosslinkable Tyramine-Modified Hyaluronic Acid Solutions Using a Dynamic Monte Carlo Kinetic Approach

Filippos F Karageorgos, Costas Kiparissides
PMID: 34298939   DOI: 10.3390/ijms22147317

Abstract

The present study deals with the mathematical modeling of crosslinking kinetics of polymer-phenol conjugates mediated by the Horseradish Peroxidase (HRP)-hydrogen peroxide (H
O
) initiation system. More specifically, a dynamic Monte Carlo (MC) kinetic model is developed to quantify the effects of crosslinking conditions (i.e., polymer concentration, degree of phenol substitution and HRP and H
O
concentrations) on the gelation onset time; evolution of molecular weight distribution and number and weight average molecular weights of the crosslinkable polymer chains and gel fraction. It is shown that the MC kinetic model can faithfully describe the crosslinking kinetics of a finite sample of crosslinkable polymer chains with time, providing detailed molecular information for the crosslinkable system before and after the gelation point. The MC model is validated using experimental measurements on the crosslinking of a tyramine modified Hyaluronic Acid (HA-Tyr) polymer solution reported in the literature. Based on the rubber elasticity theory and the MC results, the dynamic evolution of hydrogel viscoelastic and molecular properties (i.e., number average molecular weight between crosslinks,
, and hydrogel mesh size,
) are calculated.


Modulation of inflammation by anti-TNF α mAb-dendrimer nanoparticles loaded in tyramine-modified gellan gum hydrogels in a cartilage-on-a-chip model

I M Oliveira, M R Carvalho, D C Fernandes, C M Abreu, F R Maia, H Pereira, D Caballero, S C Kundu, R L Reis, J M Oliveira
PMID: 33998627   DOI: 10.1039/d1tb00802a

Abstract

Rheumatoid arthritis (RA) is an autoimmune and chronic inflammatory disease characterized by joint inflammation. Since the inflammatory condition plays an important role in the disease process, it is important to develop and test new therapeutic approaches that specifically target and treat joint inflammation. In this study, a human 3D inflammatory cartilage-on-a-chip model was established to test the therapeutic efficacy of anti-TNFα mAb-CS/PAMAM dendrimer NPs loaded-Tyramine-Gellan Gum in the treatment of inflammation. The results showed that the proposed therapeutic approach applied to the human monocyte cell line (THP-1) and human chondrogenic primary cells (hCH) cell-based inflammation system revealed an anti-inflammatory capacity that increased over 14 days. It was also possible to observe that Coll type II was highly expressed by inflamed hCH upon the culture with anti-TNF α mAb-CS/PAMAM dendrimer NPs, indicating that the hCH cells were able maintain their biological function. The developed preclinical model allowed us to provide more robust data on the potential therapeutic effect of anti-TNF α mAb-CS/PAMAM dendrimer NPs loaded-Ty-GG hydrogel in a physiologically relevant model.


Amaryllidaceae Alkaloids of Norbelladine-Type as Inspiration for Development of Highly Selective Butyrylcholinesterase Inhibitors: Synthesis, Biological Activity Evaluation, and Docking Studies

Abdullah Al Mamun, Filip Pidaný, Daniela Hulcová, Jana Maříková, Tomáš Kučera, Monika Schmidt, Maria Carmen Catapano, Martina Hrabinová, Daniel Jun, Lubica Múčková, Jiří Kuneš, Jiří Janoušek, Rudolf Andrýs, Lucie Nováková, Rozálie Peřinová, Negar Maafi, Ondřej Soukup, Jan Korábečný, Lucie Cahlíková
PMID: 34361074   DOI: 10.3390/ijms22158308

Abstract

Alzheimer's disease (AD) is a multifactorial neurodegenerative condition of the central nervous system (CNS) that is currently treated by cholinesterase inhibitors and the
-methyl-d-aspartate receptor antagonist, memantine. Emerging evidence strongly supports the relevance of targeting butyrylcholinesterase (BuChE) in the more advanced stages of AD. Within this study, we have generated a pilot series of compounds (
-
) structurally inspired from belladine-type Amaryllidaceae alkaloids, namely carltonine A and B, and evaluated their acetylcholinesterase (AChE) and BuChE inhibition properties. Some of the compounds exhibited intriguing inhibition activity for human BuChE (
BuChE), with a preference for BuChE over AChE. Seven compounds were found to possess a
BuChE inhibition profile, with IC
values below 1 µM. The most potent one, compound
, showed nanomolar range activity with an IC
value of 72 nM and an excellent selectivity pattern over AChE, reaching a selectivity index of almost 1400. Compound
was further studied by enzyme kinetics, along with in-silico techniques, to reveal the mode of inhibition. The prediction of CNS availability estimates that all the compounds in this survey can pass through the blood-brain barrier (BBB), as disclosed by the BBB score.


Trace Amine-Associated Receptor 1 Contributes to Diverse Functional Actions of O-Phenyl-Iodotyramine in Mice but Not to the Effects of Monoamine-Based Antidepressants

Ioannis Mantas, Mark J Millan, Benjamin Di Cara, Lucianne Groenink, Sylvie Veiga, Laetitia Cistarelli, Mauricette Brocco, Marc Bertrand, Per Svenningsson, Xiaoqun Zhang
PMID: 34445611   DOI: 10.3390/ijms22168907

Abstract

Trace Amine-Associated Receptor 1 (TAAR1) is a potential target for the treatment of depression and other CNS disorders. However, the precise functional roles of TAAR1 to the actions of clinically used antidepressants remains unclear. Herein, we addressed these issues employing the TAAR1 agonist, o-phenyl-iodotyramine (o-PIT), together with TAAR1-knockout (KO) mice. Irrespective of genotype, systemic administration of o-PIT led to a similar increase in mouse brain concentrations. Consistent with the observation of a high density of TAAR1 in the medial preoptic area, o-PIT-induced hypothermia was significantly reduced in TAAR1-KO mice. Furthermore, the inhibition of a prepulse inhibition response by o-PIT, as well as its induction of striatal tyrosine hydroxylase phosphorylation and elevation of extracellular DA in prefrontal cortex, were all reduced in TAAR1-KO compared to wildtype mice. O-PIT was active in both forced-swim and marble-burying tests, and its effects were significantly blunted in TAAR1-KO mice. Conversely, the actions on behaviour and prefrontal cortex dialysis of a broad suite of clinically used antidepressants were unaffected in TAAR1-KO mice. In conclusion, o-PIT is a useful tool for exploring the hypothermic and other functional antidepressant roles of TAAR1. By contrast, clinically used antidepressants do not require TAAR1 for expression of their antidepressant properties.


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